molecular formula C9H12F3NO4 B6172358 methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid CAS No. 2413847-78-4

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid

Cat. No.: B6172358
CAS No.: 2413847-78-4
M. Wt: 255.19 g/mol
InChI Key: IPAFWKDXXLDTLL-WLUDYRNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a strained ring system that can impart unique reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to initiate the reaction between 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the technical challenges associated with the synthesis. advancements in photochemical techniques and the development of more efficient catalysts could potentially make large-scale production feasible in the future.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of strained ring systems on biological activity.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its strained ring system. The unique geometry of the bicyclic core allows the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom in the bicyclic core. This gives it distinct reactivity and potential for use in a wide range of applications, from drug development to materials science.

Properties

CAS No.

2413847-78-4

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-10-7(9)6-4-2-5(6)8-3-4;3-2(4,5)1(6)7/h4-6,8H,2-3H2,1H3;(H,6,7)/t4-,5-,6+;/m0./s1

InChI Key

IPAFWKDXXLDTLL-WLUDYRNVSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2.C(=O)(C(F)(F)F)O

Canonical SMILES

COC(=O)C1C2CC1NC2.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.